2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid

Physicochemical Properties Drug-likeness Solubility

2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid (CAS 442877-01-2) is a substituted tetrahydrofuran derivative featuring a hydroxymethyl group and a carboxylic acid moiety on the same ring carbon. This compound is a member of the tetrahydrofuran-2-carboxylic acid class, which is widely used as an intermediate in organic synthesis and as a chiral building block for pharmaceuticals.

Molecular Formula C6H10O4
Molecular Weight 146.142
CAS No. 442877-01-2
Cat. No. B2758531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid
CAS442877-01-2
Molecular FormulaC6H10O4
Molecular Weight146.142
Structural Identifiers
SMILESC1CC(OC1)(CO)C(=O)O
InChIInChI=1S/C6H10O4/c7-4-6(5(8)9)2-1-3-10-6/h7H,1-4H2,(H,8,9)
InChIKeyLSKIQPLCZAULSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid (CAS 442877-01-2): A Biomass-Derived Building Block with Dual Functionality


2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid (CAS 442877-01-2) is a substituted tetrahydrofuran derivative featuring a hydroxymethyl group and a carboxylic acid moiety on the same ring carbon. This compound is a member of the tetrahydrofuran-2-carboxylic acid class, which is widely used as an intermediate in organic synthesis and as a chiral building block for pharmaceuticals . The presence of both a primary alcohol and a carboxylic acid on a saturated oxygen heterocycle enables a distinct reactivity profile compared to simpler analogs, including enhanced hydrogen-bonding capacity and potential for intramolecular interactions [1].

Why 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic Acid is Not a Direct Substitute for Simpler Tetrahydrofuran Carboxylic Acids


Generic substitution within the tetrahydrofuran carboxylic acid family is unreliable because the additional hydroxymethyl substituent fundamentally alters key physicochemical and interaction properties. While compounds like tetrahydrofuran-2-carboxylic acid (THFA) are valuable intermediates and enzyme inhibitors, they lack the dual hydrogen-bonding capacity and steric profile of the hydroxymethyl derivative. This structural difference manifests in measurable parameters such as increased polar surface area and hydrogen bond donor count, which directly impact solubility, target engagement, and downstream synthetic utility [1]. Procurement decisions must therefore be guided by quantitative differentiation rather than class-level assumptions.

Quantitative Differentiation of 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid (CAS 442877-01-2) vs. Tetrahydrofuran-2-carboxylic Acid (CAS 16874-33-2)


Enhanced Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Capacity

The hydroxymethyl substitution on the target compound significantly increases its topological polar surface area (TPSA) compared to the unsubstituted tetrahydrofuran-2-carboxylic acid (THFA). The target compound exhibits a TPSA of 66.8 Ų and contains 2 hydrogen bond donors (HBD), whereas THFA (CAS 16874-33-2) has a TPSA of 46.5 Ų and only 1 HBD [1][2]. This difference translates to a calculated XLogP3 value of -0.7 for the target compound, indicating higher hydrophilicity and potentially improved aqueous solubility relative to THFA [1].

Physicochemical Properties Drug-likeness Solubility

Differential Reactivity: Oxidation to 2-Formyl-tetrahydro-2-furoic Acid

The target compound can be selectively oxidized to 2-formyl-tetrahydro-2-furoic acid, a transformation documented in patent literature for the synthesis of CCR5 chemokine receptor modulators [1]. This reactivity is enabled by the presence of the hydroxymethyl group, which is absent in tetrahydrofuran-2-carboxylic acid. The latter lacks an oxidizable alcohol moiety and therefore cannot undergo this specific functional group interconversion without prior synthetic modification.

Synthetic Chemistry Building Block Oxidation

Increased Heavy Atom Count and Molecular Complexity

The target compound possesses a higher heavy atom count (10) and greater molecular complexity (score: 145) compared to tetrahydrofuran-2-carboxylic acid (heavy atom count: 8, complexity: ~102) [1][2]. This increased complexity can translate to more specific binding interactions and reduced promiscuity in biological assays, a desirable trait for fragment-based drug discovery campaigns.

Molecular Complexity Fragment-Based Drug Design Chemical Diversity

Validated Application Scenarios for 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid Based on Quantitative Evidence


Synthesis of CCR5 Receptor Modulators

The target compound serves as a precursor to 2-formyl-tetrahydro-2-furoic acid, a key intermediate in the synthesis of pyrrolidine-based CCR5 antagonists [1]. Researchers developing HIV entry inhibitors or anti-inflammatory agents targeting CCR5 should prioritize this compound over simpler tetrahydrofuran carboxylic acids, which lack the necessary hydroxymethyl group for this specific oxidation pathway.

Fragment-Based Drug Discovery (FBDD) Libraries

With a higher heavy atom count (10 vs. 8) and increased molecular complexity (145 vs. ~102) compared to THFA, this compound offers a more sophisticated fragment for screening campaigns [1]. Its dual hydrogen bond donor capacity (2 HBD vs. 1 HBD) and larger polar surface area (66.8 Ų vs. 46.5 Ų) may lead to more specific protein-ligand interactions, reducing false-positive rates in fragment screens.

Biomass-Derived Polymer Building Block

As a derivative of 5-hydroxymethylfurfural (HMF), a key biomass platform chemical, this compound represents a sustainable building block for the synthesis of bio-based polyesters and other polymers [1]. Its dual functionality (alcohol + carboxylic acid) allows for direct polymerization, while its saturated tetrahydrofuran ring imparts improved thermal and chemical stability compared to furan-based analogs.

Chiral Building Block for Asymmetric Synthesis

The compound contains a chiral center at the 2-position of the tetrahydrofuran ring, making it valuable for the synthesis of enantiomerically pure pharmaceuticals [1]. Unlike the achiral tetrahydrofuran-2-carboxylic acid, the additional hydroxymethyl group provides an extra handle for stereochemical control and derivatization, enabling access to more complex chiral scaffolds.

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